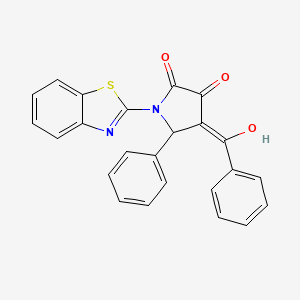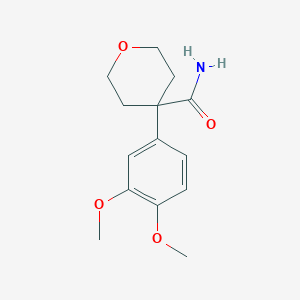
(3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of (3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its interaction with the GPR35 receptor. When this compound binds to the GPR35 receptor, it activates a signaling pathway that leads to various physiological responses. This activation can lead to changes in intracellular calcium levels, activation of protein kinases, and changes in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate immune responses, regulate blood pressure, and affect insulin secretion. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using (3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its selectivity for the GPR35 receptor. This selectivity allows for specific targeting of this receptor and the study of its role in various biological processes. However, one limitation of using this compound is its complex synthesis method, which can limit its availability and increase its cost.
将来の方向性
There are several future directions for the use of (3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol in scientific research. One potential direction is the study of its role in the regulation of immune responses and its potential use as a therapeutic agent for various inflammatory diseases. Additionally, further research is needed to fully understand the signaling pathways activated by this compound and its potential use in the treatment of various diseases. Overall, this compound is a valuable tool for studying various biological processes and has the potential to be used in the development of new therapeutic agents.
合成法
The synthesis of (3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol is a complex process that involves several steps. The first step involves the synthesis of 1-benzothien-2-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 4-morpholinopyrrolidine to form the desired product. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
(3S*,4S*)-1-(1-benzothien-2-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol has been used in a variety of scientific research applications. One of the most significant applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in signal transduction and are involved in numerous physiological processes. This compound has been found to be a potent and selective agonist of the GPR35 receptor, making it a valuable tool for studying this receptor and its role in various biological processes.
特性
IUPAC Name |
1-benzothiophen-2-yl-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-14-11-19(10-13(14)18-5-7-22-8-6-18)17(21)16-9-12-3-1-2-4-15(12)23-16/h1-4,9,13-14,20H,5-8,10-11H2/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSYYRMUUMGKSL-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5466231.png)
![methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5466236.png)

![2-{4-[3-(4-bromobenzoyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5466245.png)
![2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide](/img/structure/B5466265.png)
![11-propionyl-4-[4-(prop-2-yn-1-yloxy)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5466274.png)


![5-{2-[2-(2-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5466283.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5466290.png)
![methyl 3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5466308.png)
![3-(benzylthio)-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5466311.png)
![N-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5466315.png)
![2-{[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5466317.png)